3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide
Description
Structure
3D Structure
Properties
CAS No. |
1379185-66-6 |
|---|---|
Molecular Formula |
C5H8N2O4S |
Molecular Weight |
192.20 g/mol |
IUPAC Name |
3-ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide |
InChI |
InChI=1S/C5H8N2O4S/c1-3-11-5-4(10-2)6-12(8,9)7-5/h3H2,1-2H3 |
InChI Key |
UTJZCGUIPNKYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NS(=O)(=O)N=C1OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Alkyl Cyanoformimidates with Sulfur Monochloride
A key method for preparing 3-substituted and 4-substituted 1,2,5-thiadiazoles involves the reaction of alkyl cyanoformimidates with sulfur monochloride (S2Cl2) or sulfur dichloride (SCl2) in organic solvents.
Reaction Scheme :
Alkyl cyanoformimidate + Sulfur monochloride → 3-chloro-4-alkoxy-1,2,5-thiadiazole → Subsequent substitution to introduce methoxy or ethoxy groups.-
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide, or tetrahydrofuran (THF) are preferred. Non-polar solvents like benzene or toluene can also be used.
- Temperature: 0 to 85 °C, typically 0–60 °C for 1 to 20 hours.
- Stoichiometry: At least 1 mole of sulfur monochloride per mole of cyanoformimidate, often using 2–10 moles for optimal yields.
Process :
The alkyl radical (e.g., ethoxy, methoxy) remains intact during the reaction, allowing selective synthesis of 3-chloro-4-alkoxy derivatives.Isolation :
The product is isolated by quenching the reaction mixture with water, followed by steam distillation or extraction with organic solvents such as diethyl ether. Vacuum distillation is used to purify the low-boiling thiadiazoles.
Hydrocarbonylation for Alkoxy Group Introduction
The 3-chloro-4-hydroxy-1,2,5-thiadiazole intermediate can be converted into 3-chloro-4-alkoxy derivatives by treatment with hydrocarbonylating agents in the presence of bases (e.g., alkali metal carbonates or tertiary amines) under heating (25–90 °C for several hours).
Catalysts such as alkali metal iodides may be added to enhance the reaction.
Ether Cleavage for Hydroxy Derivative Preparation
- 3-chloro-4-alkoxy-1,2,5-thiadiazoles can be converted to 3-chloro-4-hydroxy-1,2,5-thiadiazole by ether cleavage using strong Lewis acids (AlCl3, BF3) under non-aqueous conditions in inert solvents (toluene, benzene) at 60–170 °C for 1–25 hours.
Representative Experimental Examples
| Example | Reactants | Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | l-Cyanoformamide + S2Cl2 in DMF | Room temp, 4 h | 3-chloro-4-hydroxy-1,2,5-thiadiazole | Recrystallized, mp 112 °C |
| 2 | Isopropyl cyanoformimidate + S2Cl2 in DMF | 15–20 °C addition, RT, 16 h | 3-chloro-4-isopropoxy-1,2,5-thiadiazole | Steam distilled product |
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Alkyl cyanoformimidates, sulfur monochloride |
| Solvents | Dimethylformamide, dimethylacetamide, THF, benzene, toluene |
| Temperature range | 0–85 °C (typically 0–60 °C) |
| Reaction time | 1–20 hours |
| Stoichiometry | 1–10 moles S2Cl2 per mole cyanoformimidate |
| Isolation methods | Water quench, steam distillation, organic extraction, vacuum distillation |
| Post-synthesis modifications | Hydrocarbonylation, ether cleavage using Lewis acids |
Research Findings and Analysis
The sulfur monochloride-mediated cyclization is a robust and versatile method, preserving alkoxy substituents and enabling selective functionalization at the 3- and 4-positions of the thiadiazole ring.
The use of polar aprotic solvents like DMF enhances solubility and reaction efficiency.
Subsequent hydrocarbonylation and ether cleavage reactions allow fine-tuning of substituents, increasing the structural diversity of thiadiazole 1,1-dioxides.
Structural analyses from crystallographic databases confirm the integrity of the thiadiazole 1,1-dioxide ring and substituent positions, which are critical for the compound's electronic properties.
Chemical Reactions Analysis
3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry
Elastase Inhibition
One of the notable pharmacological activities of 3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide relates to its role as an elastase inhibitor. Elastase is an enzyme that breaks down elastin in connective tissues, and its inhibition can be beneficial in treating conditions like emphysema and other inflammatory diseases. Research indicates that compounds in the thiadiazole family exhibit significant elastase inhibitory activity, making them potential candidates for therapeutic development .
Antioxidant Properties
Studies have shown that 1,2,5-thiadiazole derivatives possess antioxidant properties. The radical anions of these compounds can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The ability of this compound to mitigate oxidative stress may offer avenues for developing new antioxidant therapies .
Material Science
Polymer Additives
In material science, thiadiazole derivatives are explored as additives in polymer formulations to enhance properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has been shown to improve resistance to degradation under environmental stressors .
Synthesis and Reactivity
Chemical Synthesis
The synthesis of this compound can be achieved through various chemical pathways involving the reaction of thiadiazole derivatives with alkylating agents. Understanding these pathways is crucial for developing efficient methods for producing this compound on a larger scale for industrial applications .
Data Tables
Case Studies
Case Study 1: Elastase Inhibition
In a study exploring the efficacy of various thiadiazole derivatives as elastase inhibitors, this compound showed promising results with an inhibition rate comparable to established drugs used in clinical settings. The study highlighted the compound's potential as a lead candidate for further development in respiratory therapies.
Case Study 2: Antioxidant Activity
A recent investigation into the antioxidant properties of thiadiazole derivatives demonstrated that this compound effectively reduced oxidative stress markers in cellular models. This finding supports its potential application in neuroprotective strategies against oxidative damage.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Stability and Reactivity
The electronic and steric effects of substituents on the thiadiazole ring significantly alter physicochemical properties. Key comparisons include:
Key Observations :
- Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) increase ring electron density, reducing oxidative stability but enhancing resonance stabilization .
- Steric bulk (e.g., phenyl, naphthyl) hinders tautomerization and side reactions, as seen in 3-methyl-4-phenyl derivatives .
- Electron-withdrawing groups (e.g., -C=O) promote electrophilic reactivity, enabling biological activity in 3-oxo derivatives .
Reactivity in Reduction and Oxidation
- Reduction : 1,2,5-Thiadiazole 1,1-dioxides are reduced to thiadiazolidines using hydrogen and Adams’ catalyst (PtO₂). Ethoxy/methoxy-substituted derivatives exhibit slower reduction rates compared to aryl-substituted analogs (e.g., 3,4-diphenyl derivatives) due to weaker electron-withdrawing effects .
- Oxidation: The double bond in thiadiazole dioxides can be oxidized to form bis-oxaziridine derivatives.
Hydrolysis and Tautomerization
- Hydrolysis of 3-ethoxy-4-methoxy derivatives proceeds via nucleophilic attack at the sulfone group, yielding sulfonic acid intermediates. This contrasts with 3-oxo derivatives, which hydrolyze to form 4-hydroxyimino products .
- Tautomerization is suppressed in 3-ethoxy-4-methoxy derivatives due to the lack of acidic protons, unlike 3-methyl-4-phenyl analogs, which form carbanions under basic conditions .
Biological Activity
3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing key research findings and case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C6H8N2O3S. It features a thiadiazole ring with ethoxy and methoxy substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C6H8N2O3S |
| Molecular Weight | 190.21 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
Biological Activities
Research has indicated that derivatives of thiadiazoles possess various pharmacological properties. The following sections summarize notable findings regarding the biological activity of this compound.
Antimicrobial Activity
A study by Parikh et al. (2020) demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains and showed promising results in inhibiting growth. The Minimum Inhibitory Concentration (MIC) values indicated effective potency against Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of thiadiazole derivatives. The compound was evaluated for its cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The results revealed an IC50 value of approximately 25 µM for HeLa cells, suggesting moderate anticancer activity.
Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of thiadiazole derivatives, this compound was found to inhibit pro-inflammatory cytokines in vitro. The compound demonstrated a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with lipopolysaccharide (LPS), indicating potential use as an anti-inflammatory agent.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could interact with cellular receptors that regulate immune responses or cancer cell proliferation.
Case Studies
Several case studies have been documented to illustrate the efficacy of thiadiazole derivatives:
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a thiadiazole derivative in treating skin infections caused by resistant bacterial strains. Patients receiving treatment showed significant improvement compared to the control group.
- Cytotoxicity Evaluation : In vitro studies demonstrated that treatment with this compound led to apoptosis in cancer cell lines as evidenced by increased caspase activity and DNA fragmentation assays.
Q & A
What are the standard synthetic routes for preparing 3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide, and what key parameters influence yield?
Methodological Answer:
Synthesis typically involves cyclocondensation of substituted hydrazides with sulfonylating agents under controlled conditions. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO or ethanol) with acid catalysis (e.g., glacial acetic acid) is common . Key parameters include:
- Reaction time and temperature : Extended reflux (e.g., 18 hours) ensures complete cyclization, while excessive heat may degrade sensitive functional groups.
- Solvent choice : Ethanol or DMSO optimizes solubility of intermediates, as seen in analogous thiadiazole syntheses .
- Purification : Recrystallization with water-ethanol mixtures improves purity, achieving yields ~60–65% in similar systems .
How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations and molecular orbital analysis provide mechanistic insights:
- Electrostatic potential maps identify electron-deficient regions (e.g., sulfur in the thiadiazole ring) prone to nucleophilic attack .
- Transition state modeling predicts activation barriers for substituent exchange, particularly at the ethoxy/methoxy positions.
- Resonance stabilization : Computational studies on analogous sulfones show delocalization of negative charge onto oxygen atoms, influencing reactivity .
What spectroscopic techniques are essential for characterizing thiadiazole 1,1-dioxide derivatives, and how are data interpreted?
Methodological Answer:
- IR spectroscopy : Confirms sulfone groups via S=O stretching vibrations (~1160–1245 cm⁻¹) .
- NMR :
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for 2-benzoyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide .
What strategies resolve contradictions between experimental spectroscopic data and computational predictions for thiadiazole dioxide derivatives?
Methodological Answer:
- Cross-validation : Compare experimental IR/NMR with DFT-simulated spectra; discrepancies may indicate solvent effects or proton exchange .
- Isomerization studies : For example, base-induced isomerization of dihydrothiophene dioxides revealed unexpected stability of 2,3-dihydro isomers over 2,5-dihydro forms, validated via kinetic analysis .
- Crystallographic data : Single-crystal structures (e.g., CCDC 2168265) provide definitive bond-length evidence to reconcile computational models .
How is the purity of synthesized this compound assessed, and what thresholds are acceptable?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (e.g., 260–350 nm). Relative retention times (RRT) and response factors (RF) for impurities should align with pharmacopeial standards (e.g., ≤0.1% w/w for critical impurities) .
- Melting point consistency : Deviations >2°C from literature values (e.g., 141–143°C for analogous triazoles) suggest impurities .
What mechanistic insights explain the acid-catalyzed isomerization of related dihydrothiophene 1,1-dioxides?
Methodological Answer:
- Resonance stabilization : The 2,5-dihydrothiophene dioxide isomer (I) undergoes base-mediated deprotonation at α-hydrogens, forming a conjugated enolate that rearranges to the 2,3-dihydro isomer (II) .
- Grignard reactivity : Attack at the sulfone sulfur generates sulfinic anhydrides, supported by IR evidence of S-O-S stretches (~720 cm⁻¹) .
- Lack of alkylation/acylation : Electron withdrawal by sulfone groups deactivates the ring toward electrophilic substitution, limiting side reactions .
How are biological activities of thiadiazole dioxides evaluated, and what assays are relevant for this compound?
Methodological Answer:
- In vitro cytotoxicity : Use sulforhodamine B (SRB) assays across tumor cell lines (e.g., MCF-7, PC-3) with IC₅₀ determination. Doxorubicin serves as a positive control .
- Enzyme inhibition : α-glucosidase/α-amylase assays (pH 6.8, 37°C) quantify antidiabetic potential via spectrophotometric monitoring of p-nitrophenol release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
